molecular formula C9H7D6BrN2O2 B1191684 Pyridostigmine D6 bromide

Pyridostigmine D6 bromide

カタログ番号 B1191684
分子量: 267.15
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridostigmine D6 bromide is the deuterium labeled Pyridostigmine, which is a parasympathomimetic and a reversible cholinesterase inhibitor.

科学的研究の応用

Immunological Function

Pyridostigmine bromide's impact on immune function was investigated in a study where adult female B6C3F1 mice were treated with the compound. The research revealed that Pyridostigmine bromide does not alter the weight or cellularity of the spleen and thymus but significantly decreases thymic cellularity, especially affecting CD4+/CD8+ and CD4−/CD8− cell types. It also suppresses humoral antibody responses to a T-cell-dependent antigen, indicating its selective immunomodulatory effects on antibody production (Peden-Adams et al., 2004).

Neurotoxicity and Neuroprotection

Studies have also explored Pyridostigmine bromide's neurotoxic and neuroprotective properties. It has been demonstrated that Pyridostigmine bromide can protect acetylcholinesterase from inhibition by pesticides, suggesting its potential to safeguard against certain organophosphate poisonings (Henderson et al., 2012). Additionally, its effects were assessed in SH-SY5Y cells, a neuroblastoma model, where it showed no significant oxidative stress or neurodegeneration patterns at therapeutic concentrations, highlighting its relative safety for neuronal cells (Azzolin et al., 2017).

Pharmacokinetics and Drug Analysis

The determination of Pyridostigmine bromide and its metabolites in biological samples has been crucial for understanding its pharmacokinetics and therapeutic monitoring. Techniques such as HPLC and GC have been utilized for quantifying Pyridostigmine bromide in various biological matrices, providing insight into its metabolism and facilitating therapeutic drug monitoring (Zhao et al., 2006).

Drug Delivery Systems

Research on Pyridostigmine bromide microparticles aimed to enhance its stability, modify its release, and reduce side effects, offering a promising approach for improving its therapeutic profile, especially in treating myasthenia gravis. This study utilized an acrylic polymer as the vehicle, demonstrating the feasibility of formulating Pyridostigmine bromide into microparticles to achieve controlled drug release (Hegazy et al., 2002).

特性

分子式

C9H7D6BrN2O2

分子量

267.15

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。